molecular formula C12H4Br4O B12904490 2,3,4,9-Tetrabromo-dibenzofuran CAS No. 617707-85-4

2,3,4,9-Tetrabromo-dibenzofuran

Katalognummer: B12904490
CAS-Nummer: 617707-85-4
Molekulargewicht: 483.77 g/mol
InChI-Schlüssel: HDFZMRCHMSCVMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,4,9-Tetrabromo-dibenzofuran is a brominated derivative of dibenzofuran, with the molecular formula C₁₂H₄Br₄O. This compound is characterized by the presence of four bromine atoms attached to the dibenzofuran core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,9-Tetrabromo-dibenzofuran typically involves the bromination of dibenzofuran. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine (Br₂) and a suitable solvent such as acetic acid or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are carefully monitored to maintain consistency and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2,3,4,9-Tetrabromo-dibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of hydroxylated or aminated derivatives, while oxidation can produce quinones or other oxidized forms .

Wissenschaftliche Forschungsanwendungen

2,3,4,9-Tetrabromo-dibenzofuran has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,3,4,9-Tetrabromo-dibenzofuran involves its interaction with specific molecular targets and pathways. The bromine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can interact with cellular proteins and enzymes, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

2,3,4,9-Tetrabromo-dibenzofuran can be compared with other brominated dibenzofurans and related compounds:

    Polybrominated Dibenzofurans (PBDFs): These compounds have similar structures but differ in the number and positions of bromine atoms.

    Polychlorinated Dibenzofurans (PCDFs): These are chlorinated analogs with similar chemical properties but different toxicological profiles.

    Dibenzofuran: The parent compound without any halogen substitutions.

The uniqueness of this compound lies in its specific bromination pattern, which imparts distinct chemical and biological properties compared to its analogs .

Eigenschaften

CAS-Nummer

617707-85-4

Molekularformel

C12H4Br4O

Molekulargewicht

483.77 g/mol

IUPAC-Name

1,6,7,8-tetrabromodibenzofuran

InChI

InChI=1S/C12H4Br4O/c13-6-2-1-3-8-9(6)5-4-7(14)10(15)11(16)12(5)17-8/h1-4H

InChI-Schlüssel

HDFZMRCHMSCVMH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)Br)C3=CC(=C(C(=C3O2)Br)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.